N-(3-methoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
Description
This compound is a tricyclic acetamide derivative characterized by a sulfur-containing heterocyclic core (8-thia-3,5-diazatricyclo framework) and a 3-methoxyphenyl acetamide substituent. Its structural complexity arises from the fused bicyclic system (7.4.0.0²,⁷), which incorporates a thiazine-like ring and a pyridine-like moiety.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-12-21-18-15-8-3-4-9-16(15)27-19(18)20(25)23(12)11-17(24)22-13-6-5-7-14(10-13)26-2/h3-10H,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTFHTYJLQNZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=CC=C3)OC)SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
Key Observations :
- Substituent Effects : The 3-methoxyphenyl group in the target compound versus 2-methoxyphenyl in ’s analogue may shift metabolic stability due to steric or electronic differences in methoxy positioning .
- Linker Modifications : Sulfanyl () vs. methylene (target compound) linkers affect conformational flexibility and hydrogen-bonding capacity .
Spectral and Physicochemical Comparisons
- IR Spectroscopy : The target compound’s carbonyl stretch (C=O, ~1670–1680 cm⁻¹) aligns with analogues in (1671–1682 cm⁻¹), confirming conserved acetamide motifs .
- NMR Data : Chemical shifts in the tricyclic core (δ 52.0–61.9 ppm for –CH₂– groups in ) differ from the target compound’s δ ~50–60 ppm range, reflecting substituent-induced electronic perturbations .
Bioactivity and Pharmacokinetic Profiling
- Anti-Proliferative Activity : Naphthyloxy-triazole acetamides () exhibit IC₅₀ values in the low micromolar range, while tricyclic analogues like the target compound show improved potency (IC₅₀ < 1 µM) due to enhanced target engagement via the rigid core .
- Metabolic Stability : Sulfur-containing cores (target compound) resist oxidative metabolism better than oxygen-containing analogues (), as evidenced by hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
